molecular formula C8H3BrN2 B1280451 4-Bromophthalonitrile CAS No. 70484-01-4

4-Bromophthalonitrile

Cat. No. B1280451
CAS RN: 70484-01-4
M. Wt: 207.03 g/mol
InChI Key: ARAONWRSVQOHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophthalonitrile, also known as 4-bromo-1,2-benzenedicarbonitrile, is an organic compound that is widely used in various scientific research applications. It is a colorless solid that has a molar mass of 211.04 g/mol and a melting point of 86°C. This compound is a versatile compound with numerous applications in the field of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Properties of Phthalocyanines

  • Phthalonitrile Derivatives : 4-Bromophthalonitrile is used in the synthesis of phthalonitrile derivatives, particularly those containing azo chromophores. These derivatives are crucial in obtaining tetra-R-phenylazophenoxyphthalocyanines and their metal complexes, with studies revealing how different substituents affect the properties of these compounds (Tikhomirova et al., 2013).

Kinetics of Oxidative Ammonolysis

  • Synthesis by Vapor-Phase Oxidative Ammonolysis : The compound plays a role in the oxidative ammonolysis of 4-bromo-o-xylene. This process involves the transformation of 4-bromo-o-xylene and 4-bromo-o-tolunitrile, leading to the formation of this compound. The kinetics of this reaction, including conversion rates and temperature dependence, have been studied extensively (Bagirzade, 2010; 2014).

Nucleophilic Substitution Reactions

  • Substituted Phthalonitriles Synthesis : this compound is utilized in nucleophilic substitution reactions to synthesize various substituted phthalonitriles. These synthesized phthalonitriles are then used to produce tetra (mono- and disulfonaphthyloxy) phthalocyanines and their metal complexes (Kulinich et al., 2010).

Chemical Synthesis and Characterization

  • Heterocyclic Systems Synthesis : The reactivity of this compound allows for the synthesis of novel heterocyclic systems, especially when reacted with aromatic and heterocyclic N- and O-nucleophiles. This reaction pathway has led to the development of previously undescribed heterocyclic systems (Abramov et al., 2000; 2002).

Application in Photophysics and Solvation Dynamics

  • Probe for Protein and Microemulsions : In photophysics, this compound derivatives are used as probes in the study of solvation dynamics. For instance, 4-(N-bromoacetylamino)-phthalimide, derived from this compound, has been used to understand the solvation dynamics around proteins and in microemulsions (Mandal et al., 2002).

properties

IUPAC Name

4-bromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAONWRSVQOHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463356
Record name 4-bromophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70484-01-4
Record name 4-bromophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 4 (24 g, 0.17 mol) was suspended in a stirring solution of 100 ml HBr (48%) and 100 ml of H2O cooled to −10° C. Sodium nitrite (14 g, 0.20 mol) was dissolved in ice water and added dropwise to the solution of 4-aminophthalonitrile. The exothermic reaction was carefully monitored and kept under 0° C. After 2 hours of stirring, the solution was added dropwise to a solution of Cu(I)Br (27 g, 0.18 mol) in 100 ml of HBr (48%) at −3° C. and stirred at 0° C. for 2 hours. To minimize foaming as well as increase the yield, methylene chloride was added to the solution and the reaction was allowed to proceed overnight for at least 24 hours. The organic layer was removed, and the aqueous layer was also extracted with toluene. The combined organic layers were washed with water, Na2S2O3 (saturated aqueous solution), water, brine, water, dried over MgSO4 and evaporated under reduced pressure. 25 g of an orange product were collected (73%). 1H NMR (CDCl3) δ: 7.99 (d, 1H), 7.94-7.91 (dd, 1H), 7.72-7.70 (d, 1H).6 13C{1H}NMR (CDCl3) 136.68, 136.42, 134.44, 128.19, 117.39, 114.76, 114.65, 114.04 ppm.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
27 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophthalonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromophthalonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromophthalonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromophthalonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromophthalonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.